3-(6-Amino-4-methylpyridin-3-yl)phenol
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Overview
Description
3-(6-Amino-4-methylpyridin-3-yl)phenol is an organic compound with the molecular formula C12H12N2O. This compound features a phenol group attached to a pyridine ring, which is substituted with an amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-methylpyridin-3-yl)phenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated precursor reacts with a nucleophile to form the desired product. For instance, starting with 3-bromo-4-methylpyridine, the following steps can be employed:
Amination: The 3-bromo-4-methylpyridine undergoes amination using ammonia or an amine source under high temperature and pressure to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-4-methylpyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(6-Amino-4-methylpyridin-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(6-Amino-4-methylpyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The amino group can participate in electrostatic interactions with negatively charged residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpyridin-3-yl)phenol: Lacks the amino group, resulting in different reactivity and biological activity.
3-(6-Amino-3-pyridinyl)phenol: Similar structure but without the methyl group, affecting its electronic properties and solubility.
Uniqueness
3-(6-Amino-4-methylpyridin-3-yl)phenol is unique due to the presence of both the amino and methyl groups on the pyridine ring, which confer distinct electronic and steric properties. These functional groups enhance its reactivity in chemical reactions and its ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(6-amino-4-methylpyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-5-12(13)14-7-11(8)9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFGWPPZWNZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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